

Application Note: Ultrasensitive Quantification of BPDE-DNA Adducts by HPLC-MS/MS

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Compound of Interest

Compound Name: Benzo(a)pyrene diol epoxide

Cat. No.: B196089

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Abstract

Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant and a component of tobacco smoke, is a potent carcinogen. Its carcinogenicity is primarily attributed to its metabolic activation to benzo[a]pyrene diol epoxide (BPDE), which covalently binds to DNA, forming BPDE-DNA adducts. These adducts can induce mutations in critical genes, such as p53 and K-ras, initiating carcinogenesis. Therefore, the accurate quantification of BPDE-DNA adducts serves as a critical biomarker for assessing cancer risk and understanding the mechanisms of chemical carcinogenesis. This application note details a robust and highly sensitive method for the quantification of BPDE-deoxyguanosine (BPDE-dG) adducts in biological samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Benzo[a]pyrene is metabolically activated in the body to its ultimate carcinogenic metabolite, (+)-anti-7r,8t-dihydroxy-c9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE).[1] This reactive epoxide readily forms covalent adducts with DNA, primarily at the N2 position of guanine, leading to the formation of (+)-trans-anti-7R,8S,9S-trihydroxy-10S-(N2-deoxyguanosyl)-7,8,9,10-tetrahydrobenzo[a]pyrene (N2-BPDE-dG).[1] The presence of these adducts can lead to G-to-T transversions, a common mutation found in smoking-related lung cancers.[1]

The quantification of BPDE-DNA adducts in human tissues and fluids provides a direct measure of biologically effective dose and can be a valuable tool in molecular epidemiology

and risk assessment. HPLC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to provide structural confirmation.[2] This method allows for the detection of adducts at levels as low as one adduct per 10^{11} nucleotides.[3]

Principle of the Method

The method involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation of the BPDE-dG adduct from the normal deoxynucleosides using HPLC. The eluent is then introduced into a tandem mass spectrometer for detection and quantification. An isotopically labeled internal standard, such as [15N5]BPDE-dG, is spiked into the samples prior to processing to correct for variations in sample preparation and instrument response.[2][4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

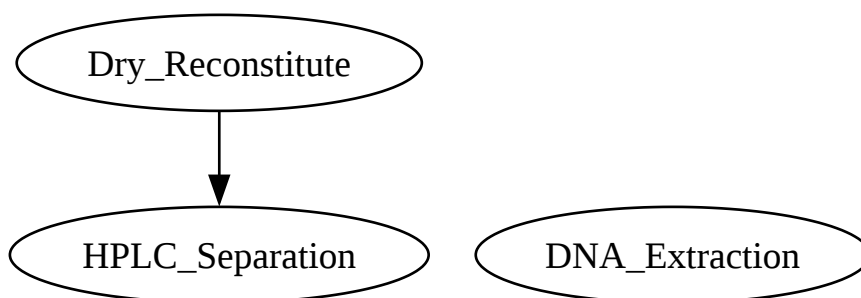
Materials and Reagents

- DNA extraction kit (e.g., Phenol-chloroform extraction)
- Nuclease P1
- Alkaline Phosphatase
- BPDE-dG standard
- [15N5]BPDE-dG internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: DNA Extraction and Hydrolysis

- DNA Extraction: Isolate genomic DNA from tissues or cells using a standard method like phenol-chloroform extraction or a commercial kit.[2]

- DNA Quantification: Determine the concentration and purity of the extracted DNA using UV spectrophotometry at 260 nm.
- Enzymatic Hydrolysis:
 - To 10-100 µg of DNA, add the [15N5]BPDE-dG internal standard.
 - Add nuclease P1 and incubate at 37°C for 2 hours.
 - Add alkaline phosphatase and continue incubation at 37°C for another 2 hours.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge with methanol followed by water.
 - Load the hydrolyzed DNA sample onto the cartridge.
 - Wash the cartridge with water to remove salts and other polar impurities.
 - Elute the BPDE-dG adducts with methanol.
 - Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.



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HPLC-MS/MS Conditions

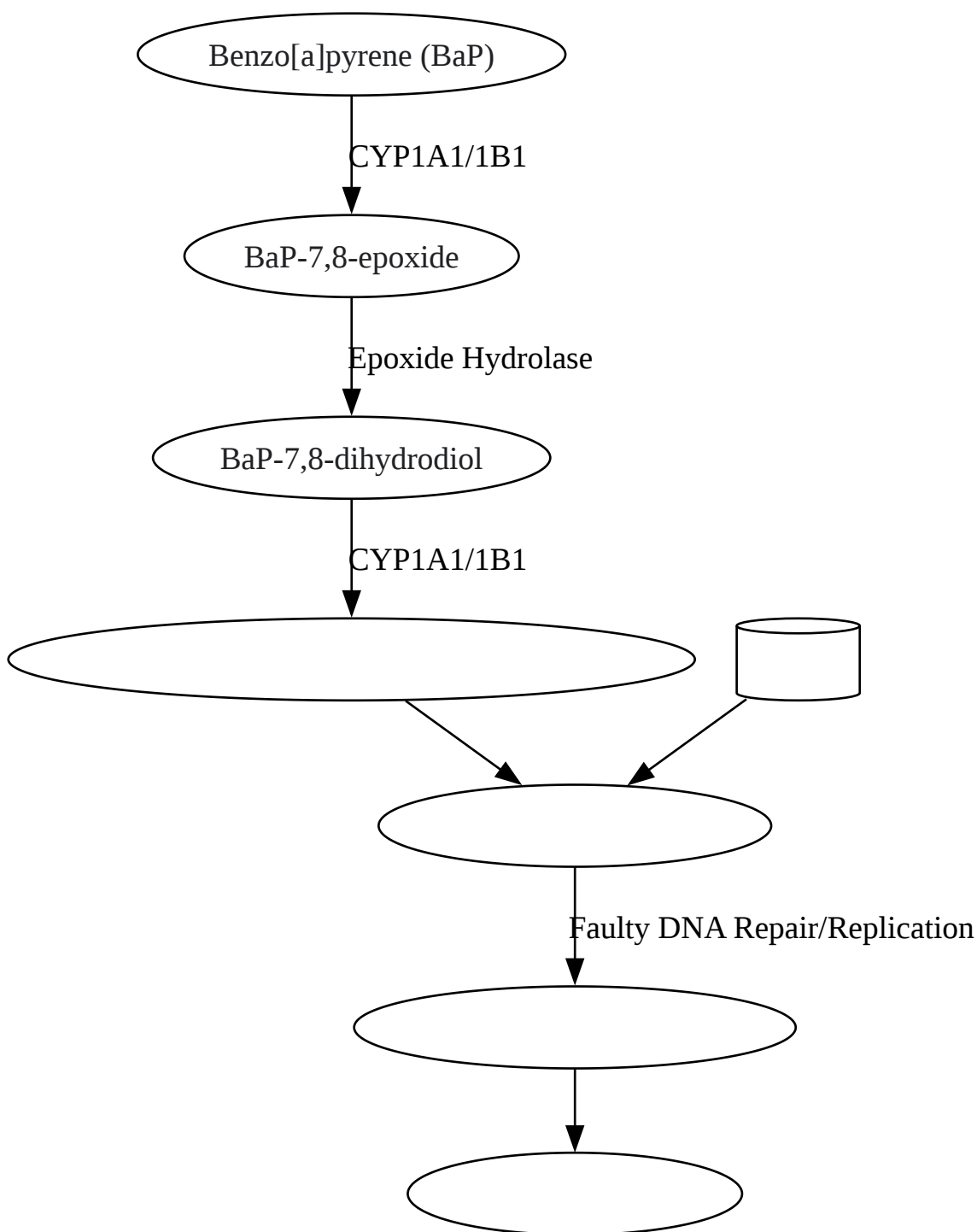
Parameter	Setting
HPLC System	Agilent 1290 Infinity or equivalent
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Mass Spectrometer	Triple quadrupole mass spectrometer (e.g., Agilent 6495)
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	BPDE-dG: m/z 570.2 → 454.2[15N5]BPDE-dG: m/z 575.2 → 459.2
Fragmentor Voltage	135 V
Collision Energy	25 eV
Gas Temperature	300°C
Gas Flow	14 L/min
Nebulizer	35 psi
Sheath Gas Temp	350°C
Sheath Gas Flow	11 L/min

Quantitative Data

The following table summarizes representative quantitative data for BPDE-dG adducts in various human samples.

Sample Type	Population	Adduct Level (adducts / 10 ⁸ nucleotides)	Reference
Umbilical Cord Blood	Normal Newborns	0.84 ± 1.02	[2]
Umbilical Cord Blood	Newborns with Birth Defects	Not significantly different from normal	[4] [5] [6]
Buccal Cells	Non-smokers	0.84 ± 1.02	[2]
Buccal Cells	Smokers	20.18 ± 8.40	[2]
Lung Tissue	Non-smokers	1.3 adducts / 10 ¹¹ nucleotides	[3]
Lung Tissue	Smokers	3.1 adducts / 10 ¹¹ nucleotides	[3]
White Blood Cells	Non-occupationally exposed	< 8.9	[7]
White Blood Cells	Coke Oven Workers	46.7% with > 8.9	[7]
White Blood Cells	Chimney Sweeps	21.0% with > 8.9	[7]

Signaling Pathway



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Conclusion

The HPLC-MS/MS method described provides a highly sensitive and specific tool for the quantification of BPDE-DNA adducts. This methodology is crucial for researchers in toxicology,

molecular epidemiology, and drug development to assess the carcinogenic risk associated with polycyclic aromatic hydrocarbon exposure and to evaluate the efficacy of potential chemopreventive agents. The ability to detect and quantify these adducts at very low levels in human samples underscores the power of this technique in understanding the earliest stages of cancer development.

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